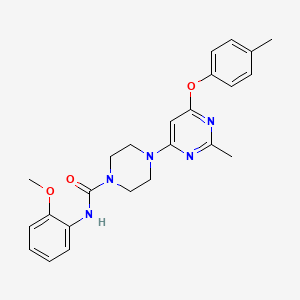![molecular formula C15H11N3O3S B2399638 Methyl 2-[(1,2,3-benzothiadiazol-6-ylcarbonyl)amino]benzoate CAS No. 951902-02-6](/img/structure/B2399638.png)
Methyl 2-[(1,2,3-benzothiadiazol-6-ylcarbonyl)amino]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Organic Light-Emitting Diodes (OLEDs)
BT and its derivatives are applicable for the molecular construction of organic light-emitting diodes . They can improve the electronic properties of the resulting organic materials due to their strong electron-withdrawing ability .
Organic Solar Cells
BT-based compounds are also used in the development of organic solar cells . These solar cells are a type of photovoltaic technology that uses organic electronics—a branch of electronics that deals with conductive organic polymers or small organic molecules .
Organic Field-Effect Transistors
Organic field-effect transistors (OFETs) are another application of BT and its derivatives . OFETs use an organic semiconductor as the channel through which current flows .
Photoluminescent Compounds
BT and its derivatives are used in the development of photoluminescent compounds . These compounds absorb light energy and re-emit light, and they are used in a variety of applications, including lighting, displays, and sensors .
Flow Batteries
2,1,3-Benzothiadiazole has been of interest as a redox-active organic component in flow batteries due to its favourable solubility, low reduction potential, and fast electrochemical kinetics .
Synthesis of Larger Molecules and Conductive Polymers
Bromination of 2,1,3-Benzothiadiazole is commonly performed to synthesize 4,7-dibromo-2,1,3-benzothiadiazole. This derivative is extensively used as a building block in the design and synthesis of larger molecules and conductive polymers via Suzuki-Miyaura cross-coupling reactions .
properties
IUPAC Name |
methyl 2-(1,2,3-benzothiadiazole-6-carbonylamino)benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O3S/c1-21-15(20)10-4-2-3-5-11(10)16-14(19)9-6-7-12-13(8-9)22-18-17-12/h2-8H,1H3,(H,16,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZNSEYPRUYSYHS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C2=CC3=C(C=C2)N=NS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[(1,2,3-benzothiadiazol-6-ylcarbonyl)amino]benzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

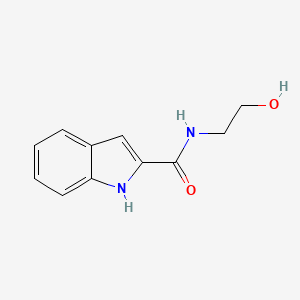
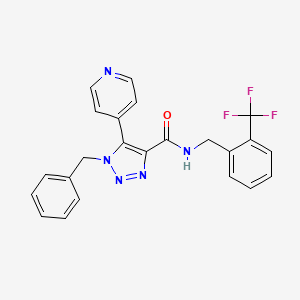
![2-Chloro-N-[1-(4-methylphenyl)-2-methylsulfonylpropyl]acetamide](/img/structure/B2399559.png)
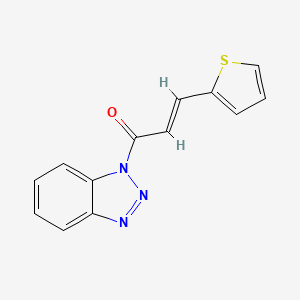
![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl thiophene-2-carboxylate](/img/structure/B2399563.png)
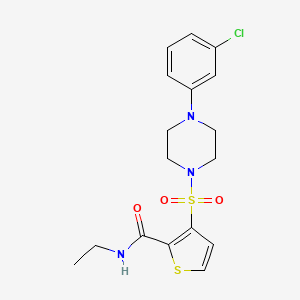

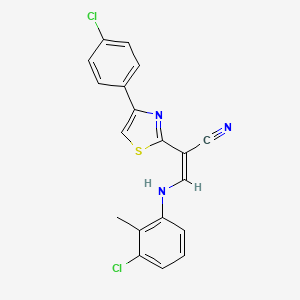
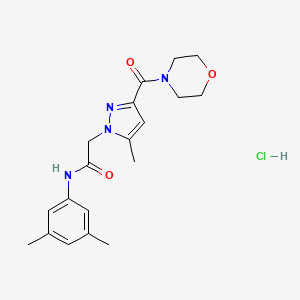
![2-Oxabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B2399572.png)
![2-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2399573.png)

![[4-[(E)-2-cyano-3-(2-hydroxy-4-nitroanilino)-3-oxoprop-1-enyl]-2-ethoxyphenyl] 4-chlorobenzoate](/img/structure/B2399575.png)
